Tert-butyl 4-bromo-2-fluorobenzoate
Overview
Description
Tert-butyl 4-bromo-2-fluorobenzoate: is an organic compound with the molecular formula C11H12BrFO2 . It is a colorless liquid at room temperature and is primarily used as an intermediate in the synthesis of various biologically active compounds .
Mechanism of Action
Target of Action
Tert-butyl 4-bromo-2-fluorobenzoate is an intermediate compound used in the synthesis of enzalutamide , an androgen-receptor antagonist . The primary target of this compound, therefore, is the androgen receptor .
Mode of Action
As an intermediate in the synthesis of enzalutamide, this compound contributes to the overall action of blocking androgens from binding to the androgen receptor . This prevents nuclear translocation and co-activator recruitment of the ligand-receptor complex .
Result of Action
Its contribution to the synthesis of enzalutamide, an androgen-receptor antagonist, suggests that it plays a role in inhibiting the activity of androgens .
Biochemical Analysis
Biochemical Properties
It is known to be an intermediate of enzalutamide , an androgen-receptor antagonist that blocks androgens from binding to the androgen receptor and prevents nuclear translocation and co-activator recruitment of the ligand-receptor complex .
Cellular Effects
Given its role as an intermediate in the synthesis of enzalutamide , it may indirectly influence cell function through its involvement in the production of this androgen-receptor antagonist.
Molecular Mechanism
As an intermediate in the synthesis of enzalutamide , its molecular effects may be related to the actions of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Method 1:
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Method 2:
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions:
Reagents: Various nucleophiles.
Conditions: Typically carried out in polar aprotic solvents.
Products: Substituted benzoates.
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Reduction Reactions:
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4).
Conditions: Carried out under anhydrous conditions.
Products: Reduced benzoates.
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Oxidation Reactions:
Reagents: Oxidizing agents like potassium permanganate (KMnO4).
Conditions: Carried out in aqueous or organic solvents.
Products: Oxidized benzoates.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
Industry:
Comparison with Similar Compounds
- Tert-butyl 2-bromo-4-fluorobenzoate
- Tert-butyl 4-bromo-2-chlorobenzoate
- Tert-butyl 4-bromo-2-methylbenzoate
Uniqueness:
Properties
IUPAC Name |
tert-butyl 4-bromo-2-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGZHSAOCVWZMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674425 | |
Record name | tert-Butyl 4-bromo-2-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889858-12-2 | |
Record name | tert-Butyl 4-bromo-2-fluorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=889858-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-bromo-2-fluoro-benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0889858122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyl 4-bromo-2-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-bromo-2-fluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.349 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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